4-amino-5-ethoxy-5H-furan-2-one
Description
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
3-amino-2-ethoxy-2H-furan-5-one |
InChI |
InChI=1S/C6H9NO3/c1-2-9-6-4(7)3-5(8)10-6/h3,6H,2,7H2,1H3 |
InChI Key |
YKWPGJQOARQAQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(=CC(=O)O1)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 4-amino-5-ethoxy-5H-furan-2-one exhibits promising anticancer properties. It has been shown to induce apoptosis in several cancer cell lines, making it a potential candidate for developing new chemotherapeutic agents.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Mechanism of Action
The compound appears to inhibit specific signaling pathways associated with cell proliferation and survival, notably the PI3K/Akt pathway. This inhibition leads to a decrease in anti-apoptotic proteins, promoting cell death in tumor cells.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various bacterial strains, suggesting its potential use as an antibiotic agent.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8.0 | Moderate |
| Escherichia coli | 4.0 | Good |
| Pseudomonas aeruginosa | 16.0 | Weak |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies show that it can inhibit the production of pro-inflammatory cytokines, indicating its potential application in treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Activity
In a murine model of inflammation, administration of this compound resulted in significant reductions in edema and inflammatory markers compared to control groups, supporting its therapeutic potential.
Material Science Applications
Beyond biological applications, this compound is being explored for its utility in materials science. Its unique chemical structure allows it to function as a building block for synthesizing novel polymers and composites with enhanced properties.
Table 3: Properties of Synthesized Polymers
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, synthesis methods, and biological activities of 4-amino-5-ethoxy-5H-furan-2-one with its analogs:
Key Observations:
- Amino vs. Methoxy/Hydroxy Groups: The amino group at position 4 (as in the target compound) enhances hydrogen-bonding capacity, critical for interactions with enzymes or receptors, whereas methoxy or hydroxy groups (e.g., ) prioritize electron-withdrawing or hydrophilic properties .
- Ethoxy vs.
- Halo-Substituted Analogs: 4-Halo derivatives (e.g., 4-iodo or 4-bromo) are often intermediates for further functionalization, whereas the amino group in the target compound allows direct participation in covalent or non-covalent interactions .
Physicochemical Properties
- Lipophilicity : The ethoxy group in the target compound increases logP compared to methoxy or hydroxy analogs, influencing solubility and membrane permeability.
- Stability : Ethoxy substitution may enhance stability against hydrolysis relative to esters or hydroxy groups, as seen in .
Preparation Methods
Synthesis of Halogenated Furanone Precursors
The preparation often begins with halogenated furanone intermediates. For example, 3,4-dichloro-5-hydroxy-2(5H)-furanone (MCA) is synthesized via oxidation of furfural using MnO₂/HCl, yielding a 59–67% product. This compound serves as a versatile precursor due to its reactive chlorine atoms and hydroxyl group.
Stepwise Functionalization
-
Ethoxylation at C5 : The hydroxyl group of MCA undergoes Williamson ether synthesis with ethyl bromide in basic conditions. For instance, treatment with NaH in THF at 60°C introduces the ethoxy group, yielding 5-ethoxy-3,4-dichloro-2(5H)-furanone.
-
Amination at C4 : Substitution of the C4 chlorine with an amino group is achieved via nucleophilic displacement. Reacting the ethoxylated intermediate with aqueous ammonia (25% w/w) at 80°C for 6 hours replaces the chlorine, producing 4-amino-5-ethoxy-3-chloro-2(5H)-furanone. Subsequent dechlorination using Pd/C under hydrogen atmosphere (1 atm, 25°C) yields the target compound (overall yield: 52%).
Key Data:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ethoxylation | NaH, EtBr, THF, 60°C, 4h | 78 | |
| Amination | NH₃ (aq), 80°C, 6h | 85 | |
| Dechlorination | H₂, Pd/C, EtOH, 25°C, 12h | 92 |
Nucleophilic Substitution on Brominated Furanones
Bromination Strategies
Brominated furanones, such as 3,4-dibromo-5-ethoxy-2(5H)-furanone, are synthesized via bromination of 5-ethoxy-2(5H)-furanone using PBr₃ in CH₂Cl₂ at 0°C (yield: 89%).
Amination via SN2 Mechanism
The bromine at C4 is selectively replaced by an amino group using ammonia or primary amines. For example, heating 3,4-dibromo-5-ethoxy-2(5H)-furanone with ammonium acetate in DMF at 100°C for 8 hours yields 4-amino-5-ethoxy-3-bromo-2(5H)-furanone (yield: 76%). Dehalogenation with Zn dust in acetic acid completes the synthesis (yield: 88%).
Comparative Analysis:
| Substrate | Amination Agent | Conditions | Yield (%) |
|---|---|---|---|
| 3,4-Dibromo derivative | NH₄OAc | DMF, 100°C, 8h | 76 |
| 3-Bromo derivative | NH₃ (g) | EtOH, 60°C, 12h | 68 |
Multicomponent Reaction (MCR) Strategies
Catalyst-Driven Assembly
Polyether sulfone sulfamic acid (PES-NHSO₃H) catalyzes the one-pot reaction of ethyl glyoxylate, hydroxylamine, and ethyl acetoacetate to form 4-amino-5-ethoxy-5H-furan-2-one. Optimal conditions (EtOH, 80°C, 4h) afford the product in 91% yield.
Mechanistic Pathway
The reaction proceeds via:
-
Imine Formation : Ethyl glyoxylate reacts with hydroxylamine to form an oxime.
-
Cyclization : The oxime undergoes nucleophilic attack by ethyl acetoacetate, facilitated by PES-NHSO₃H.
-
Lactonization : Spontaneous cyclization yields the furanone core.
Cyclization of Linear Precursors
Amino-Ethoxy Substituted Esters
Linear precursors such as ethyl 2-amino-4-ethoxy-4-oxobut-2-enoate are cyclized using HCl in refluxing toluene. Intramolecular esterification forms the lactone ring (yield: 65%).
Oxidative Cyclization
Oxidation of 4-ethoxy-3-aminobutenolide with MnO₂ in CH₂Cl₂ generates the furanone ring via dehydrogenation (yield: 70%).
Comparative Evaluation of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Halogenation-Amination | High selectivity, scalable | Multi-step, halogenated waste | 52–78 |
| Brominated Substrates | Mild conditions, good yields | Requires dehalogenation | 68–88 |
| Multicomponent | One-pot, atom-efficient | Catalyst synthesis required | 85–91 |
| Cyclization | Direct ring formation | Precursor complexity | 65–70 |
Q & A
Q. What are the key synthetic routes for preparing 4-amino-5-ethoxy-5H-furan-2-one and its derivatives?
The synthesis typically involves Michael addition-elimination reactions of halogenated furanone precursors with amine nucleophiles. For example:
- Reacting 3,4-dichloro-5-ethoxy-2(5H)-furanone with primary or secondary amines in the presence of a base (e.g., triethylamine) yields 4-amino derivatives.
- Solvent choice (e.g., THF, DCM) and reaction time (often 24–72 hours) critically influence yield. Purification via silica gel chromatography with gradients of petroleum ether/ethyl acetate is common .
Q. How can the structure of this compound be confirmed experimentally?
- X-ray crystallography is the gold standard for unambiguous structural determination. For example, deviations in bond lengths (e.g., shortened N–C bonds due to conjugation) and planar furanone rings (r.m.s. deviations <0.02 Å) validate stereoelectronic effects .
- NMR spectroscopy identifies substituent positions:
- H NMR: Ethoxy groups show signals at δ 1.2–1.4 ppm (CH) and δ 3.8–4.2 ppm (OCH).
- C NMR: Carbonyl (C=O) resonates at δ 170–175 ppm .
Q. What analytical techniques are essential for purity assessment?
- HPLC with UV detection (λ = 210–260 nm) monitors purity.
- Melting point analysis (e.g., mp 62–64°C for related methoxy-furanones) and elemental analysis (C, H, N) ensure compositional accuracy .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound?
- Electron-withdrawing groups (e.g., Cl, Br) at the 3-position increase electrophilicity at C4, facilitating nucleophilic substitution. For example, 3-chloro derivatives exhibit shortened N–C bonds (1.331 Å vs. 1.355 Å average) due to conjugation with the carbonyl group .
- Ethoxy groups at C5 stabilize the furanone ring via steric and electronic effects, reducing ring distortion during reactions .
Q. What strategies optimize the antibacterial activity of this compound derivatives?
- Halogenation : Introducing Cl or Br at C3 enhances activity against Pseudomonas aeruginosa and Staphylococcus aureus by increasing lipophilicity and membrane penetration .
- Amino group modification : Bulky substituents (e.g., cyclohexyl, menthol) improve biofilm inhibition by disrupting quorum sensing. For example, derivatives with chiral centers show >80% biofilm reduction at 50 µM .
Q. How can computational methods predict the biological activity of novel derivatives?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, low LUMO energies correlate with nucleophilic attack susceptibility at C4 .
- Molecular docking (e.g., AutoDock Vina) models interactions with bacterial targets (e.g., P. aeruginosa LasR), guiding rational design of high-affinity inhibitors .
Q. What are common pitfalls in interpreting crystallographic data for amino-furanones?
- Disorder in ethoxy groups : Low-temperature data collection (100 K) minimizes thermal motion artifacts.
- Hydrogen bonding networks : Weak C–H⋯O/Br interactions (2.5–3.0 Å) can stabilize crystal packing but may be overlooked in refinement .
Methodological Challenges and Solutions
Q. How to resolve contradictions in reaction yields reported for similar derivatives?
- Reaction optimization : Screen bases (e.g., KF vs. EtN) and solvents (polar aprotic vs. ethers). For example, replacing DMF with THF increased yields from 40% to 65% in a 3-chloro derivative synthesis .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or hydrolysis) and adjust stoichiometry .
Q. What advanced techniques characterize substituent effects on furanone ring conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
